N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
N-(4-Methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a heterocyclic compound featuring a triazoloquinoxaline core fused with a 1,2,4-triazole ring. The structure is substituted at the quinoxaline moiety with a 2-methylphenoxy group and an acetamide-linked 4-methoxyphenyl group. The methoxy and methyl groups likely enhance solubility and modulate electronic properties, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4/c1-16-7-3-6-10-21(16)34-24-23-28-29(15-22(31)26-17-11-13-18(33-2)14-12-17)25(32)30(23)20-9-5-4-8-19(20)27-24/h3-14H,15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEPHTHXGMNNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the triazoloquinoxaline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinoxaline ring.
Introduction of the methoxyphenyl group: This can be achieved through nucleophilic substitution reactions where a methoxyphenyl group is introduced to the triazoloquinoxaline core.
Attachment of the tolyloxy group: This step involves the reaction of the intermediate with o-tolyl alcohol under dehydrating conditions to form the tolyloxy derivative.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of reduced triazoloquinoxaline derivatives.
Substitution: Formation of substituted triazoloquinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects , particularly in the fields of oncology and antimicrobial research.
- Anticancer Activity : Research indicates that derivatives of triazoloquinoxaline compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of functional groups such as methoxy and phenoxy enhances their biological activity against cancer cells .
- Antimicrobial Properties : The compound's structure suggests potential efficacy against bacterial and fungal infections. Preliminary studies have indicated that similar triazoloquinoxaline derivatives possess antimicrobial activity, making them candidates for further development as antimicrobial agents .
Biological Research
In biological research, N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is utilized for:
- Enzyme Inhibition Studies : The compound is being investigated for its ability to inhibit specific enzymes involved in disease pathways. This includes studies on its interaction with targets such as kinases and phosphatases which are pivotal in cancer progression and other diseases .
- Receptor Binding Studies : The compound's interaction with various receptors is also a focus area. Understanding these interactions can lead to the development of new drugs targeting specific pathways involved in diseases like diabetes and cancer .
Industrial Applications
Beyond medicinal chemistry and biological research, there are potential industrial applications for this compound:
- Development of New Materials : The unique chemical structure allows for the exploration of this compound in the synthesis of advanced materials. Its properties may be useful in creating polymers or catalysts for industrial processes .
Summary of Research Findings
Case Studies
Several case studies illustrate the compound's potential:
- Anticancer Screening : A study evaluated a series of triazoloquinoxaline derivatives for their cytotoxic effects on human cancer cell lines. Results indicated that modifications to the phenoxy group significantly enhanced anticancer activity .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. The results showed promising activity with low minimum inhibitory concentration values.
- Enzyme Interaction : Research into enzyme inhibition demonstrated that certain derivatives could effectively inhibit specific kinases involved in cancer signaling pathways, suggesting a mechanism for their anticancer effects .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(1-Methyl-4-oxo[1,2,4]Triazolo[4,3-a]Quinoxalin-5(4H)-yl)Acetamide ()
- Molecular Formula : C₁₈H₁₄ClN₅O₂
- Key Differences: Substituent: 4-Chlorophenyl (vs. 4-methoxyphenyl in the target compound). Core Modification: A methyl group at the triazoloquinoxaline N1 position.
- The methyl group may sterically hinder interactions with target proteins compared to the 2-methylphenoxy substituent in the target compound .
2-{1-[(4-Methoxyphenoxy)Acetyl]-3-Oxo-1,2,3,4-Tetrahydro-2-Quinoxalinyl}-N-(4-Methoxyphenyl)Acetamide ()
- Key Differences: Core Structure: Tetrahydroquinoxaline (vs. triazoloquinoxaline). Substituent: Dual 4-methoxyphenyl groups (acetamide and phenoxy moieties).
- Dual methoxy groups may improve solubility but could decrease metabolic stability due to increased susceptibility to demethylation .
Heterocyclic Core Modifications
2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-ylidene]-2-Oxo-2,3-Dihydro-1H-Indol-1-yl}-N-(4-Methoxyphenyl)Acetamide ()
- Molecular Formula : C₂₇H₂₁FN₄O₃S₂
- Key Differences: Core: Thioxo-thiazolidinone fused with indole (vs. triazoloquinoxaline). Substituent: 4-Fluorobenzyl and thioxo groups.
- Fluorine substitution may improve bioavailability and target selectivity .
NE-019 Proteolysis-Targeting Chimera ()
- Key Differences: Core: Thieno-triazolo-diazepine (vs. triazoloquinoxaline). Substituent: Complex polyethylene glycol (PEG) linker and chlorophenyl groups.
- Implications: The diazepine core and PEG linker enable proteasome-targeting activity, a distinct mechanism compared to the triazoloquinoxaline scaffold. Chlorophenyl groups may enhance hydrophobic interactions in protein degradation pathways .
Heterocycle Replacements: Oxadiazoles and Oxadiazolines
N-[2-((5-Mercapto-1,3,4-Oxadiazol-2-yl)Methoxy)Phenyl]Acetamide ()
- Key Differences: Core: 1,3,4-Oxadiazole (vs. triazoloquinoxaline). Substituent: Mercapto group and methoxy-phenyl linkage.
- Implications :
Methyl 3-[[4-(4-Bromo-2-Formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate ()
- Key Differences: Core: 1,3,5-Triazine (vs. triazoloquinoxaline). Substituent: Bromo-formylphenoxy and methoxyphenoxy groups.
- Implications :
Comparative Data Table
Key Findings and Implications
Substituent Effects: Methoxy groups (target compound, ) enhance solubility but may reduce metabolic stability compared to chloro () or fluoro () substituents.
Core Heterocycles: Triazoloquinoxaline cores (target compound, ) offer planar aromaticity for π-π stacking in enzyme active sites. Thiazolidinone () or oxadiazole () cores introduce distinct electronic profiles, enabling diverse mechanisms (e.g., redox modulation, disulfide bonding).
Biological Activity
N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazole derivatives known for their diverse pharmacological properties, including antitumor and antimicrobial activities. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 485.5 g/mol. The structural complexity arises from the incorporation of multiple functional groups that may contribute to its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In Vitro Studies : A study conducted by the National Cancer Institute assessed various triazole derivatives against 60 cancer cell lines. Results showed that certain derivatives demonstrated potent cytotoxic effects against leukemia and breast cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways .
Antimicrobial Activity
The antimicrobial efficacy of related triazole compounds has been documented in various studies:
- Antibacterial Screening : Compounds structurally similar to this compound were evaluated for their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Results indicated moderate to strong activity against these pathogens, suggesting potential applications in treating bacterial infections .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Cellular Pathways : The presence of the triazole ring allows for interaction with enzymes involved in nucleic acid synthesis and cell division. This interaction can lead to the disruption of essential cellular processes in cancer cells.
- Receptor Binding : The methoxy and phenoxy groups may facilitate binding to specific receptors or enzymes involved in tumor growth and microbial resistance mechanisms.
Case Study 1: Antitumor Efficacy
A series of triazole derivatives were synthesized and tested for their antitumor activity. Among these, this compound showed promising results against MDA-MB-468 breast cancer cells. The study reported an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-methoxyphenyl)-... | MDA-MB-468 | 15.7 |
| Standard Drug (e.g., Doxorubicin) | MDA-MB-468 | 10.5 |
Case Study 2: Antimicrobial Activity
In a comparative study assessing antimicrobial properties against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| N-(4-methoxyphenyl)-... | Staphylococcus aureus | 20 |
| N-(4-methoxyphenyl)-... | Escherichia coli | 15 |
| Control (e.g., Penicillin) | Staphylococcus aureus | 25 |
Q & A
Q. What are the key synthetic steps for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions starting with quinoxaline and triazole precursors. Key steps include:
- Coupling reactions between the triazoloquinoxaline core and acetamide substituents under reflux conditions (e.g., using DMF as a solvent and potassium carbonate as a base) .
- Functionalization of the methoxyphenyl group via nucleophilic substitution or amide bond formation . Optimization strategies:
- Monitor reaction progress using TLC or HPLC to minimize side products .
- Adjust catalysts (e.g., palladium for cross-coupling) and temperature (60–100°C) to improve yields .
Q. Which spectroscopic methods are recommended for structural characterization?
Standard techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and ring fusion patterns .
- Mass spectrometry (MS) : For molecular weight validation and fragmentation analysis .
- HPLC : To assess purity (>95% typically required for biological testing) . Advanced methods like 2D NMR (COSY, HSQC) resolve ambiguities in overlapping signals .
Q. What initial biological screening assays are appropriate?
- Cytotoxicity assays : Use MTT or SRB protocols against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or cyclooxygenases using fluorometric assays .
- Antimicrobial activity : Broth microdilution for MIC determination against S. aureus or E. coli .
Q. What solubility and stability considerations are critical for in vitro assays?
- Solubility : Use DMSO for stock solutions (≤10 mM), diluted in PBS or culture media .
- Stability : Store at −20°C; monitor degradation via HPLC over 48 hours in buffer (pH 7.4) .
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed?
- Catalyst screening : Test Pd(OAc)₂ or CuI for Buchwald-Hartwig coupling .
- Solvent optimization : Replace DMF with THF or toluene to reduce side reactions .
- Temperature gradients : Gradual heating (40°C → 80°C) improves regioselectivity .
Q. How to resolve structural ambiguities from conflicting spectroscopic data?
- X-ray crystallography : Resolve absolute configuration of the triazoloquinoxaline core .
- Dynamic NMR : Analyze rotational barriers in acetamide substituents .
- Isotopic labeling : Use ¹⁵N NMR to confirm nitrogen connectivity in the triazole ring .
Q. What strategies identify molecular targets when the mechanism is unknown?
- Chemical proteomics : Use biotinylated analogs for pull-down assays .
- CRISPR screening : Identify gene knockouts that reduce compound efficacy .
- Molecular docking : Prioritize targets like PI3K or HDACs based on structural homology .
Q. How to analyze SAR when substituent effects contradict across studies?
- Systematic substitution : Compare analogs with methoxy, ethoxy, or halogen groups at the phenyl ring (see Table 1) .
- Computational modeling : Use DFT to predict electronic effects on binding affinity .
Table 1 : Comparative IC₅₀ values for substituent variations
| Substituent | IC₅₀ (µM, EGFR) | IC₅₀ (µM, COX-2) |
|---|---|---|
| 4-Methoxyphenyl | 12.3 | 18.7 |
| 4-Ethoxyphenyl | 9.8 | 22.4 |
| 4-Chlorophenyl | 15.6 | 10.2 |
Q. How to validate conflicting cytotoxicity data across cell lines?
- Orthogonal assays : Compare MTT, ATP-lite, and clonogenic survival results .
- Pharmacokinetic profiling : Measure intracellular accumulation via LC-MS .
- Resistance studies : Use CRISPR-edited cell lines to exclude off-target effects .
Designing experiments to confirm enzyme inhibition vs. other mechanisms
- Enzyme kinetics : Assess competitive/non-competitive inhibition via Lineweaver-Burk plots .
- Mutagenesis : Introduce point mutations in catalytic sites (e.g., EGFR T790M) to test binding .
- Cellular thermal shift assay (CETSA) : Verify target engagement in live cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
